西罗米司特
描述
Cilomilast, also known by its proposed trade name Ariflo, is a drug developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is an orally active, selective phosphodiesterase-4 inhibitor, which means it targets and inhibits the enzyme phosphodiesterase-4, playing a crucial role in inflammatory processes .
科学研究应用
Chemistry: Used as a model compound to study the effects of phosphodiesterase-4 inhibition on chemical reactions and processes.
Biology: Investigated for its role in modulating inflammatory responses and immune cell activity.
Medicine: Explored as a treatment for respiratory disorders such as asthma and COPD, with studies showing its ability to improve lung function and reduce inflammation.
作用机制
Target of Action
Cilomilast primarily targets the cAMP-specific phosphodiesterase 4D (PDE4D) and phosphodiesterase 4B (PDE4B) . These enzymes are predominant in pro-inflammatory and immune cells, playing a crucial role in the regulation of inflammation .
Mode of Action
Cilomilast acts as a selective inhibitor of PDE4D and PDE4B . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for PDE4D than for PDE4A, -B or -C . By inhibiting these enzymes, Cilomilast increases the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the suppression of inflammatory responses .
Biochemical Pathways
The primary biochemical pathway affected by Cilomilast is the cAMP pathway . By inhibiting PDE4, Cilomilast prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP suppresses the activity of several pro-inflammatory and immune cells implicated in the pathogenesis of asthma and Chronic Obstructive Pulmonary Disease (COPD) .
Pharmacokinetics
Cilomilast exhibits linear pharmacokinetics with low between-subject variability . It is completely absorbed following oral administration and has negligible first-pass metabolism . Cilomilast is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses . It has a small volume of distribution at steady state (17L) and its plasma clearance (approximately 2 L/h) is almost entirely metabolic, through multiple parallel pathways . The terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration .
Result of Action
Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . It suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD . Moreover, it is highly active in animal models of these diseases .
Action Environment
The action of Cilomilast can be influenced by various environmental factors. For instance, the concentrations of unbound Cilomilast increase with declining renal or hepatic function . Additionally, Cilomilast had no clinically relevant interactions with a range of drugs likely to be coadministered to patients with COPD, with the exception of erythromycin where concurrent administration with Cilomilast was associated with an increased incidence of gastrointestinal adverse events .
生化分析
Biochemical Properties
Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . It is 10-fold more selective for PDE4D than for PDE4A, -B, or -C . This interaction with PDE4 isoenzymes plays a crucial role in its biochemical reactions.
Cellular Effects
Cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD . It has been shown to exert potent anti-inflammatory effects both in vitro and in vivo . In addition, it significantly reduced TNF-α release by bronchial epithelial cells and sputum cells .
Molecular Mechanism
The molecular mechanism of Cilomilast involves its high selectivity for cAMP-specific PDE4 . By inhibiting PDE4, Cilomilast increases intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory and immune cells .
Temporal Effects in Laboratory Settings
Cilomilast has shown to improve lung function over time in clinical trials
Metabolic Pathways
Cilomilast is almost entirely cleared, in a dose-independent manner, through multiple, parallel metabolic pathways . The most abundant metabolite, formed by the action of CYP2C8, has less than 10% of the activity of the parent compound .
Transport and Distribution
Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . It exhibits linear pharmacokinetics, with low between-subject variability .
Subcellular Localization
The subcellular localization of Cilomilast is not explicitly reported in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with its target, PDE4 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cilomilast involves several key steps. The starting material is typically a substituted phenol, which undergoes a series of reactions including alkylation, nitration, reduction, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of Cilomilast follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and advanced purification methods are often employed to achieve these goals .
化学反应分析
Types of Reactions
Cilomilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cilomilast can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
相似化合物的比较
Cilomilast belongs to the second generation of phosphodiesterase-4 inhibitors. Similar compounds include:
Roflumilast: Another phosphodiesterase-4 inhibitor used to treat COPD. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Apremilast: Used to treat psoriatic arthritis and plaque psoriasis. It also inhibits phosphodiesterase-4 but is used for different therapeutic indications.
Tetomilast: Another phosphodiesterase-4 inhibitor that has been studied for its potential in treating inflammatory diseases
Cilomilast is unique in its specific targeting of phosphodiesterase-4D, which is more selective compared to other inhibitors that may target multiple subtypes of the enzyme. This selectivity can result in different therapeutic effects and side effect profiles .
属性
IUPAC Name |
4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUZOUXXHZCFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046686, DTXSID40861410 | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
153259-65-5 | |
Record name | Cilomilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153259655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ATB1C1R6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。